molecular formula C18H18N2O2 B5718231 N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide

N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide

Cat. No. B5718231
M. Wt: 294.3 g/mol
InChI Key: UJQXROJRYVBOEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have various beneficial effects on metabolic disorders such as type 2 diabetes, obesity, and cancer.

Mechanism of Action

N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide activates AMPK by binding to the γ-subunit of the AMPK complex and inducing a conformational change that allosterically activates the kinase domain. This leads to the phosphorylation of downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4.
Biochemical and Physiological Effects:
The activation of AMPK by N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide has various biochemical and physiological effects. It increases glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue, leading to improved insulin sensitivity and reduced blood glucose levels. It also increases mitochondrial biogenesis and oxidative capacity, leading to improved energy metabolism and reduced oxidative stress. In addition, N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide has been shown to have anti-inflammatory and anti-cancer effects, possibly through the activation of AMPK.

Advantages and Limitations for Lab Experiments

N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide has several advantages for lab experiments. It is a potent and selective activator of AMPK, with a half-maximal effective concentration (EC50) of 0.8 μM. It has also been shown to have good bioavailability and pharmacokinetic properties in animal models. However, N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide has some limitations for lab experiments. It is not a natural compound and may have off-target effects that need to be carefully controlled. It is also not suitable for long-term administration due to its potential toxicity.

Future Directions

There are several future directions for the study of N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide. One direction is to investigate its effects on other metabolic disorders such as cardiovascular diseases and neurodegenerative diseases. Another direction is to develop more potent and selective activators of AMPK based on the structure of N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide. Finally, the development of N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide as a therapeutic agent for metabolic disorders in humans requires further investigation, including safety, efficacy, and pharmacokinetic studies.
Conclusion:
In conclusion, N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide is a small molecule activator of AMPK with various beneficial effects on metabolic disorders such as type 2 diabetes, obesity, and cancer. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide is needed to fully understand its potential as a therapeutic agent for metabolic disorders.

Synthesis Methods

The synthesis of N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide involves a multistep process starting from commercially available starting materials. The first step is the synthesis of 2-isopropylphenol from phenol and acetone. The second step involves the synthesis of 2-(2-isopropylphenoxy)acetic acid from 2-isopropylphenol and chloroacetic acid. The final step is the synthesis of N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide from 2-(2-isopropylphenoxy)acetic acid and 3-cyanophenylboronic acid using a palladium-catalyzed Suzuki coupling reaction.

Scientific Research Applications

N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide has been extensively studied in various scientific research applications. It has been shown to activate AMPK in vitro and in vivo, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide has also been shown to improve insulin sensitivity, reduce blood glucose levels, and prevent diet-induced obesity in animal models. In addition, N-(3-cyanophenyl)-2-(2-isopropylphenoxy)acetamide has been shown to have anti-cancer effects in vitro and in vivo, possibly through the activation of AMPK.

properties

IUPAC Name

N-(3-cyanophenyl)-2-(2-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-13(2)16-8-3-4-9-17(16)22-12-18(21)20-15-7-5-6-14(10-15)11-19/h3-10,13H,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQXROJRYVBOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanophenyl)-2-[2-(propan-2-yl)phenoxy]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.